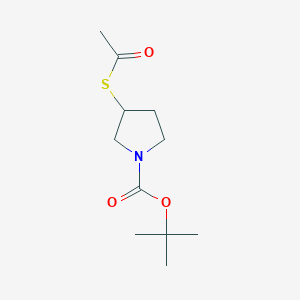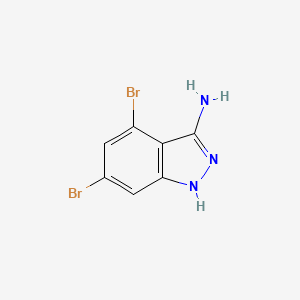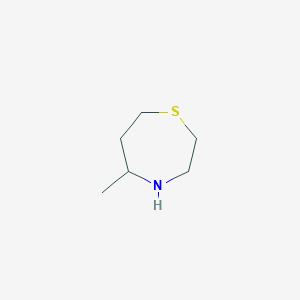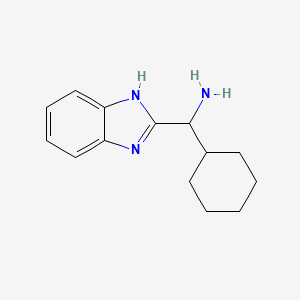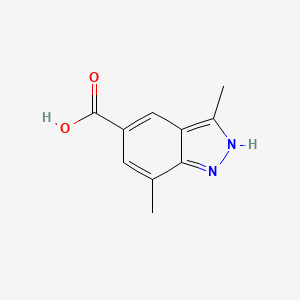
Ácido 3,7-Dimetil-1H-indazol-5-carboxílico
Descripción general
Descripción
3,7-Dimethyl-1H-indazole-5-carboxylic acid is a chemical compound with the CAS Number: 1031417-75-0 . It has a molecular weight of 190.2 . The IUPAC name for this compound is 3,7-dimethyl-1H-indazole-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for 3,7-Dimethyl-1H-indazole-5-carboxylic acid is 1S/C10H10N2O2/c1-5-3-7 (10 (13)14)4-8-6 (2)11-12-9 (5)8/h3-4H,1-2H3, (H,11,12) (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Desarrollo de Inhibidores de la Proteasa del VIH
Ácido 3,7-Dimetil-1H-indazol-5-carboxílico: se ha investigado por su potencial en el desarrollo de inhibidores de la proteasa del VIH. Estos inhibidores son cruciales en el tratamiento del VIH/SIDA, ya que bloquean la enzima proteasa del VIH, que es necesaria para que el virus se replique. La investigación sobre derivados del indazol ha mostrado promesas en la creación de tratamientos más efectivos y menos tóxicos para las personas que viven con el VIH .
Antagonistas del Receptor de Serotonina
El compuesto tiene aplicaciones en la síntesis de antagonistas del receptor de serotonina. Estos antagonistas pueden tratar diversas afecciones neurológicas al bloquear los receptores de serotonina en el cerebro. Esto puede ayudar a regular el estado de ánimo, la ansiedad y los trastornos del sueño, brindando una vía para nuevos agentes terapéuticos .
Inhibidores de la Reductasa de Aldosa
Los derivados del indazol, incluido el This compound, se están estudiando como inhibidores de la reductasa de aldosa. Estos inhibidores pueden potencialmente controlar las complicaciones de la diabetes, como la neuropatía diabética, al prevenir la acumulación de sorbitol, que se cree que contribuye al estrés oxidativo y al daño celular .
Inhibidores de la Acetilcolinesterasa
Este compuesto también es relevante en el desarrollo de inhibidores de la acetilcolinesterasa. Estos inhibidores pueden tratar la enfermedad de Alzheimer y otras afecciones relacionadas con la memoria al prevenir la descomposición de la acetilcolina, un neurotransmisor importante para el aprendizaje y la memoria .
Tratamiento y Diagnóstico de la Enfermedad de Parkinson
Los derivados del indazol optimizados estructuralmente se están desarrollando como posibles candidatos a fármacos y radioligandos para el tratamiento y el diagnóstico de la enfermedad de Parkinson (EP) y otros trastornos neurológicos. Estos compuestos pueden proporcionar información sobre el mecanismo de la enfermedad y ayudar en el desarrollo de terapias específicas .
Aplicaciones Antiinflamatorias
Se están explorando las propiedades antiinflamatorias de los compuestos del indazol, siendo el This compound una molécula clave en esta investigación. Estos estudios tienen como objetivo desarrollar nuevos fármacos antiinflamatorios que puedan tratar afecciones como la artritis con menos efectos secundarios que los medicamentos actuales .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 3,7-Dimethyl-1H-indazole-5-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
The compound interacts with its target, the S1P1 receptor, by activating it . This activation helps maintain the integrity of the endothelial barrier . Desensitization of the s1p1 receptor can lead to peripheral blood lymphopenia .
Biochemical Pathways
Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .
Result of Action
Indazole derivatives have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Análisis Bioquímico
Biochemical Properties
3,7-Dimethyl-1H-indazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which may have downstream effects on cellular processes .
Cellular Effects
The effects of 3,7-Dimethyl-1H-indazole-5-carboxylic acid on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it may affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels .
Molecular Mechanism
At the molecular level, 3,7-Dimethyl-1H-indazole-5-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can cause conformational changes in the target biomolecule, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,7-Dimethyl-1H-indazole-5-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3,7-Dimethyl-1H-indazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3,7-Dimethyl-1H-indazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux. The compound’s influence on metabolite levels can lead to changes in cellular energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
Within cells and tissues, 3,7-Dimethyl-1H-indazole-5-carboxylic acid is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 3,7-Dimethyl-1H-indazole-5-carboxylic acid is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Propiedades
IUPAC Name |
3,7-dimethyl-2H-indazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-7(10(13)14)4-8-6(2)11-12-9(5)8/h3-4H,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWKLSSETKSKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(NN=C12)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717234 | |
| Record name | 3,7-Dimethyl-2H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031417-75-0 | |
| Record name | 3,7-Dimethyl-1H-indazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1031417-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dimethyl-2H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



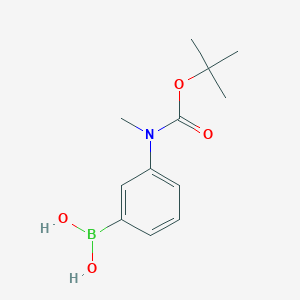
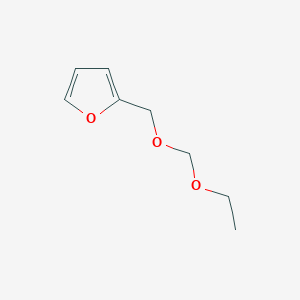
![2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL](/img/structure/B1441836.png)

![1-[Difluoro(phenyl)methyl]-2-methylbenzene](/img/structure/B1441838.png)

